molecular formula C20H23Cl2N5O2 B2834700 7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 893972-80-0

7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Numéro de catalogue: B2834700
Numéro CAS: 893972-80-0
Poids moléculaire: 436.34
Clé InChI: ACVYOCFXVIBNII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This purine-2,6-dione derivative features a 2,6-dichlorobenzyl group at position 7, a 1,3-dimethyl substitution, and a piperidin-1-ylmethyl moiety at position 6. Such structural motifs are common in kinase inhibitors and adenosine receptor modulators, where electronic and steric properties critically influence activity .

Propriétés

IUPAC Name

7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N5O2/c1-24-18-17(19(28)25(2)20(24)29)27(11-13-14(21)7-6-8-15(13)22)16(23-18)12-26-9-4-3-5-10-26/h6-8H,3-5,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVYOCFXVIBNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichlorobenzyl chloride, 1,3-dimethylxanthine, and piperidine.

    Alkylation: The first step involves the alkylation of 1,3-dimethylxanthine with 2,6-dichlorobenzyl chloride in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

    N-Alkylation: The resulting intermediate is then subjected to N-alkylation with piperidine in the presence of a suitable catalyst, such as sodium hydride, to introduce the piperidinylmethyl group.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Diabetes Management

  • DPP-IV Inhibition : The primary application of this compound is its role as a DPP-IV inhibitor. DPP-IV inhibitors are widely used in the management of type 2 diabetes mellitus as they enhance insulin secretion and decrease glucagon levels in a glucose-dependent manner .
  • Clinical Studies : Various studies have indicated that compounds similar to this purine derivative effectively lower blood glucose levels and improve HbA1c levels in diabetic patients.

Antiviral Activity

  • Potential Against Viral Infections : Research has suggested that purine derivatives possess antiviral properties. The inhibition of viral replication through interference with nucleic acid synthesis is a promising area for further exploration .
  • Case Studies : Some derivatives have shown efficacy against specific viral strains in vitro, indicating that this compound may warrant investigation for antiviral applications.

Cancer Therapy

  • Mechanistic Insights : There is emerging evidence that purine analogs can influence cancer cell proliferation and apoptosis. Compounds that inhibit key enzymes involved in nucleotide synthesis may have potential as chemotherapeutic agents .
  • Research Findings : Preliminary studies have demonstrated that certain purine derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their potential in targeted cancer therapies.

Mécanisme D'action

The mechanism of action of 7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group and the piperidinylmethyl group play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

8-(4,4-Difluoropiperidine-1-carbonyl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

  • Structural Differences :
    • Position 7 : Methyl group instead of 2,6-dichlorobenzyl.
    • Position 8 : 4,4-Difluoropiperidine carbonyl replaces piperidin-1-ylmethyl.
  • The difluoropiperidine carbonyl introduces hydrogen-bonding capacity and metabolic stability (fluorine blocks oxidative degradation). However, the carbonyl group may reduce cell permeability due to increased polarity .

1,3-Dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Structural Differences: Position 7: 4-Methylbenzyl instead of 2,6-dichlorobenzyl.
  • Implications: The 4-methylbenzyl group offers moderate hydrophobicity and electron-donating effects, which may reduce target affinity compared to electron-withdrawing chlorines.

7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione

  • Structural Differences :
    • Position 7 : 2-Chloro-6-fluorobenzyl instead of 2,6-dichlorobenzyl.
    • Position 8 : 3-Methylpiperidinylmethyl substituent.
  • The 3-methylpiperidine adds steric hindrance, which might improve selectivity by preventing off-target binding but reduce solubility .

Comparative Analysis Table

Compound Position 7 Substituent Position 8 Substituent Key Properties
Target Compound 2,6-Dichlorobenzyl Piperidin-1-ylmethyl High hydrophobicity, flexible basic group
8-(4,4-Difluoropiperidine-1-carbonyl) Methyl 4,4-Difluoropiperidine carbonyl Polar, metabolically stable, H-bond donor
7-(4-Methylbenzyl) 4-Methylbenzyl Piperidin-1-yl Moderate hydrophobicity, rigid conformation
7-(2-Chloro-6-fluorobenzyl) 2-Chloro-6-fluorobenzyl 3-Methylpiperidinylmethyl Enhanced electronegativity, steric bulk

Key Research Findings and Hypotheses

  • Electron-Withdrawing Groups: The 2,6-dichlorobenzyl group in the target compound likely enhances binding to hydrophobic pockets in kinase ATP-binding sites, a feature less pronounced in methyl or fluorinated analogs .
  • Piperidine Modifications : Piperidinylmethyl groups (target compound) balance flexibility and basicity, whereas difluoropiperidine carbonyls () may improve metabolic stability but reduce permeability .
  • Steric Effects : Bulky substituents (e.g., 3-methylpiperidine in ) could limit off-target interactions but may require optimization for solubility .

Activité Biologique

7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that exhibit a variety of pharmacological effects, including anticancer and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C19H21Cl2N5O2C_{19}H_{21}Cl_{2}N_{5}O_{2} with a molecular weight of approximately 422.3 g/mol. Its structural characteristics include a purine core substituted with a dichlorobenzyl and piperidinyl moiety, which may contribute to its biological effects.

PropertyValue
Molecular FormulaC19H21Cl2N5O2
Molecular Weight422.3 g/mol
IUPAC Name7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Anticancer Activity

Research indicates that compounds similar to 7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione exhibit significant anticancer properties. In vitro studies have shown that related purine derivatives can inhibit the growth of various cancer cell lines.

  • Cell Line Studies :
    • A study demonstrated that purine derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HT29 (colon cancer) .
    • The compound's mechanism involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells .
  • Mechanism of Action :
    • The compound has been shown to interfere with the cell cycle by increasing the percentage of cells in the G2/M phase .
    • It also enhances the expression of pro-apoptotic markers such as caspase-3 while decreasing anti-apoptotic markers like Bcl-2 .

Study 1: Anticancer Efficacy

A study published in Molecules evaluated the efficacy of various purine derivatives against a panel of cancer cell lines. The results indicated that compounds with similar structures to 7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione exhibited IC50 values ranging from 0.5 to 10 µM across different cell lines .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of related purines showed that these compounds could significantly inhibit EGFR phosphorylation in cancer cells, suggesting their potential as targeted therapies for EGFR-positive tumors .

Q & A

Q. What are the key synthetic routes for 7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione?

  • Methodological Answer : The synthesis involves multi-step organic reactions, starting with the formation of the purine core via condensation reactions (e.g., using formamide and nitrogen-containing precursors). Substitution reactions introduce the 2,6-dichlorobenzyl and piperidinylmethyl groups. Critical steps include:
  • Purine Ring Formation : Optimized under elevated temperatures with catalysts (e.g., Pd-based catalysts for cross-coupling reactions) .
  • Substitution Reactions : The 2,6-dichlorobenzyl group is introduced via nucleophilic substitution, while the piperidinylmethyl group is added using reductive amination or alkylation .
  • Purity Control : Intermediate purification via column chromatography or recrystallization ensures high yields (>70% in optimized conditions) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Structural validation employs:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methyl groups at N1/N3, piperidinylmethyl at C8) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 495.12) .
  • Infrared (IR) Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm1^{-1}) and aromatic C-Cl bonds .

Q. What preliminary biological interactions have been reported?

  • Methodological Answer : Preliminary studies suggest interactions with nucleotide-binding enzymes (e.g., kinases, phosphodiesterases) via competitive inhibition assays. For example:
  • Enzyme Binding : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities (reported KdK_d values in µM range) .
  • Pathway Modulation : Assess activity in cell-based assays (e.g., cAMP/cGMP modulation in HEK293 cells) .

Advanced Research Questions

Q. How to design experiments to elucidate the compound’s mechanism of action in enzyme modulation?

  • Methodological Answer :
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., PDE5 or adenosine deaminase) to resolve binding modes .
  • Mutagenesis Studies : Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residues for binding .
  • Kinetic Analysis : Perform steady-state kinetics (e.g., VmaxV_{max}/KmK_m shifts) to classify inhibition type (competitive vs. allosteric) .

Q. How to resolve contradictions in reported biological activity data across structural analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 8-(3-hydroxypropylamino) or 7-hexyl derivatives) to identify pharmacophores .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and correlate with experimental IC50_{50} values .
  • Meta-Analysis : Aggregate data from analogs (e.g., 8-piperazinyl vs. 8-morpholinyl substitutions) to assess substituent effects on potency .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) at the piperidinylmethyl position .
  • Formulation Screening : Test solubility in co-solvents (e.g., DMSO:PBS mixtures) or lipid-based nanoemulsions .
  • Pharmacokinetic Profiling : Conduct IV/PO bioavailability studies in rodent models with LC-MS/MS quantification .

Q. How to address synthetic challenges in scaling up production for preclinical trials?

  • Methodological Answer :
  • Flow Chemistry : Optimize continuous-flow systems for purine ring formation to reduce reaction times and improve yields .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) in substitution steps .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Contradiction Analysis

  • Example Issue : Conflicting reports on PDE5 inhibition potency (IC50_{50} ranging from 0.5–5 µM).
    • Resolution :

Validate assay conditions (e.g., ATP concentration, pH) across studies .

Compare compound purity (HPLC >95% vs. <90%) as a confounding factor .

Re-evaluate using isothermal titration calorimetry (ITC) for direct binding measurements .

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